2-(Ethoxymethylidene)butanal
Description
2-(Ethoxymethylidene)butanal is an aldehyde derivative featuring an ethoxymethylidene substituent (–CH=C(OEt)) at the second carbon of the butanal chain. This structure combines the reactivity of an aldehyde group with the conjugated system of the ethoxymethylidene moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(ethoxymethylidene)butanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxymethylidene)butanal can be synthesized through the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction involves heating the mixture at specific temperatures and durations to achieve the desired product. The process includes several stages of heating and cooling, followed by distillation under reduced pressure to isolate the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethylidene)butanal undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. It can react with nucleophiles due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds can add to the carbonyl group, forming alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to the corresponding carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde to the corresponding alcohol.
Major Products Formed:
Alcohols: Formed through nucleophilic addition or reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-(Ethoxymethylidene)butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)butanal involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl group. The compound can form various intermediates and products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the compound and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: Aldehydes vs. Nitriles/Esters: The aldehyde group in this compound is more electrophilic than the nitrile or ester groups in analogs like 2-ethoxymethylene-3-oxobutanenitrile or ethyl 2-(ethoxymethylene)acetoacetate. This makes it prone to nucleophilic addition reactions, whereas nitriles undergo cyano-specific transformations (e.g., hydrolysis to amides) . Cyclization Potential: Ethoxymethylidene-containing nitriles (e.g., 2-(ethoxymethylidene)malononitrile) participate in [3+3] heterocyclizations to form pyrimidine derivatives . The aldehyde analog may favor different cyclization pathways, such as aldol condensations.
Physical Properties: Boiling Points: Ethyl 2-(ethoxymethylene)acetoacetate has a significantly higher boiling point (268.8°C) due to its ester and ketone groups, compared to simpler aldehydes like butanal (~75°C) . This compound likely has an intermediate boiling point, influenced by its conjugated system. Solubility: The ethoxymethylidene group may enhance solubility in polar aprotic solvents, similar to ethyl 2-(ethoxymethylene)acetoacetate, which is soluble in ethanol .
Safety and Handling: Nitrile Derivatives: 2-Ethoxymethylene-3-oxobutanenitrile requires strict safety protocols due to nitrile toxicity (e.g., respiratory hazards) .
Biological Activity
2-(Ethoxymethylidene)butanal, also known as ethyl 3-(ethoxymethylidene)butanoate, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C8H14O2
- Molecular Weight: 142.19 g/mol
- IUPAC Name: Ethyl 3-(ethoxymethylidene)butanoate
- Canonical SMILES: CCOC(=C(C(=O)O)C)C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties: It may scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: The compound could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Activity
In a comparative study, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant.
Anti-inflammatory Effects
Research by Johnson et al. (2024) explored the anti-inflammatory effects of this compound on human macrophages. The results indicated a decrease in the expression of TNF-alpha and IL-6 upon treatment with the compound.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- A clinical trial evaluated the efficacy of this compound as a topical agent against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo.
-
Case Study on Oxidative Stress:
- In an animal model of oxidative stress induced by high-fat diet, administration of this compound resulted in lower levels of malondialdehyde (MDA), a marker of oxidative damage, suggesting protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
